molecular formula C16H24N2O3 B4972975 2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)propanamide

2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)propanamide

Cat. No. B4972975
M. Wt: 292.37 g/mol
InChI Key: NGAMTWVEMZJFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as S 15535, is a selective serotonin 5-HT1A receptor agonist. It is a potential therapeutic agent for the treatment of depression and anxiety disorders.

Mechanism of Action

S 15535 acts as a selective agonist for the serotonin 5-HT1A receptor. This receptor is widely distributed in the brain and is involved in the regulation of mood, anxiety, and stress responses. Activation of the 5-HT1A receptor by S 15535 leads to the release of serotonin, which in turn modulates the activity of other neurotransmitter systems.
Biochemical and Physiological Effects:
S 15535 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. S 15535 has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.

Advantages and Limitations for Lab Experiments

One advantage of using S 15535 in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of 5-HT1A receptor activation on mood and anxiety. However, one limitation of using S 15535 is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on S 15535. One area of interest is its potential use in combination with other drugs for the treatment of depression and anxiety disorders. Another area of research is the development of more selective and long-lasting 5-HT1A receptor agonists. Additionally, there is interest in studying the effects of S 15535 on other neurotransmitter systems, such as the dopamine and noradrenaline systems.

Synthesis Methods

The synthesis of S 15535 involves several steps. The starting material is 4-methoxyphenol, which is reacted with 2-chloroethyl isocyanate to form 2-(4-methoxyphenoxy)ethyl isocyanate. This intermediate is then reacted with N-methylpiperidine to form S 15535.

Scientific Research Applications

S 15535 has been extensively studied for its potential therapeutic effects on depression and anxiety disorders. It has been shown to increase the release of serotonin in the brain, which is a key neurotransmitter involved in mood regulation. S 15535 has also been found to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12(21-15-6-4-14(20-3)5-7-15)16(19)17-13-8-10-18(2)11-9-13/h4-7,12-13H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAMTWVEMZJFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)propanamide

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